N-(2,4,6-triméthylphényl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide
Vue d'ensemble
Description
“3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide” is a compound that belongs to the class of pyrrolo[3,4-c]pyridine derivatives . Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .
Synthesis Analysis
The synthesis of pyrrolo[3,4-c]pyridine derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
Pyrrolo[3,4-c]pyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They can present two isomeric structures: 1H-pyrrolo[3,4-b]pyridines and 2H-pyrrolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[3,4-c]pyridine derivatives are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 .Applications De Recherche Scientifique
Activité analgésique et sédative
Ce composé a été synthétisé en tant que dérivé de la 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione avec une activité analgésique et sédative potentielle . L'activité analgésique des nouveaux composés a été confirmée dans le test de la « plaque chaude » et dans le test de l'« agonie » . Tous les imides testés étaient plus actifs dans le test de l'« agonie » que l'aspirine, et deux d'entre eux étaient similaires à la morphine .
Inhibition de l'activité locomotrice
Tous les nouveaux imides ont inhibé l'activité locomotrice chez la souris de manière statistiquement significative, et deux d'entre eux ont également prolongé la durée du sommeil au thiopental .
Électronique organique
Ce polymère aromatique possède des groupes attracteurs d'électrons et est donc très utile pour la synthèse de polymères donneur-accepteur à faible bande interdite qui sont utilisés comme semi-conducteurs actifs pour l'électronique organique . Ils donnent lieu à un rendement élevé de conversion de puissance (PCE) dans les cellules photovoltaïques organiques (OPV) .
Réduction du glucose sanguin
En raison de l'efficacité des composés actuels pour réduire le glucose sanguin, ils peuvent trouver une application dans la prévention et le traitement des troubles impliquant une glycémie plasmatique élevée, tels que l'hyperglycémie et les affections pour lesquelles une telle réduction du glucose sanguin est bénéfique : diabète de type 1, diabète consécutif à l'obésité, dyslipidémie diabétique, hypertriglycéridémie, résistance à l'insuline, intolérance au glucose, hyperlipidémie, maladies cardiovasculaires et hypertension .
Traitement du cancer
Ce composé est un dérivé de la 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one et a été identifié comme un inhibiteur potentiel de la kinase 1 des progéniteurs hématopoïétiques (HPK1) . Cela suggère qu'il pourrait avoir des applications potentielles dans le traitement de la croissance cellulaire anormale, y compris le cancer .
Orientations Futures
The future directions for research on pyrrolo[3,4-c]pyridine derivatives could involve further exploration of their pharmacological properties and potential therapeutic applications. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have been found , suggesting a wide range of possible future directions for research.
Mécanisme D'action
Target of Action
Similar compounds, such as 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives, have been identified as inhibitors of hematopoietic progenitor kinase 1 (hpk1) . HPK1 plays a crucial role in the immune response and has been implicated in cancer .
Mode of Action
It is plausible that, like other hpk1 inhibitors, it binds to the kinase domain of hpk1, thereby inhibiting its activity .
Biochemical Pathways
Inhibition of hpk1 can affect multiple signaling pathways, including the mapk and nf-kb pathways, which are involved in immune response and cell survival .
Result of Action
Inhibition of hpk1 can lead to altered immune response and potentially inhibit cancer cell growth .
Analyse Biochimique
Biochemical Properties
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the key interactions is with caspase-3, an enzyme involved in the execution phase of cell apoptosis. The compound acts as a potent inhibitor of caspase-3, thereby potentially modulating apoptotic pathways . Additionally, it interacts with fatty acid amide hydrolase, an enzyme involved in the degradation of fatty acid amides, which are signaling molecules in the endocannabinoid system . These interactions highlight the compound’s potential in regulating cell death and signaling pathways.
Cellular Effects
The effects of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide on various cell types and cellular processes are profound. In cancer cells, the compound has been shown to induce apoptosis by inhibiting caspase-3, leading to programmed cell death . It also affects cell signaling pathways, particularly those involved in inflammation and pain, by modulating the activity of fatty acid amide hydrolase . Furthermore, the compound influences gene expression related to apoptotic and anti-inflammatory responses, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active site of caspase-3, inhibiting its enzymatic activity and preventing the cleavage of downstream substrates involved in apoptosis . Additionally, it inhibits fatty acid amide hydrolase by binding to its catalytic site, thereby increasing the levels of fatty acid amides and modulating endocannabinoid signaling . These molecular interactions result in the regulation of cell death and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on caspase-3 and fatty acid amide hydrolase, leading to sustained modulation of apoptotic and inflammatory pathways . Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways.
Dosage Effects in Animal Models
In animal models, the effects of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide vary with different dosages. At low doses, the compound effectively inhibits caspase-3 and fatty acid amide hydrolase, leading to reduced apoptosis and inflammation . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at intermediate doses, while adverse effects become prominent at higher concentrations.
Metabolic Pathways
3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases and glucuronosyltransferases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability and duration of action, affecting its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide is transported and distributed through specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides, facilitating its uptake into cells . Once inside the cells, it binds to intracellular proteins, leading to its accumulation in specific cellular compartments . These interactions influence the compound’s localization and its ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with caspase-3 and fatty acid amide hydrolase . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localization patterns influence the compound’s ability to modulate apoptotic and inflammatory pathways effectively.
Propriétés
IUPAC Name |
3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(2,4,6-trimethylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-8-12(2)17(13(3)9-11)21-16(23)5-7-22-18(24)14-4-6-20-10-15(14)19(22)25/h4,6,8-10H,5,7H2,1-3H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEYHGAXTVXZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCN2C(=O)C3=C(C2=O)C=NC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125313 | |
Record name | 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925200-29-9 | |
Record name | 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925200-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-1,3-dioxo-N-(2,4,6-trimethylphenyl)-2H-pyrrolo[3,4-c]pyridine-2-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.